molecular formula C11H14N2O2S B14219218 N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide CAS No. 824938-48-9

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide

Cat. No.: B14219218
CAS No.: 824938-48-9
M. Wt: 238.31 g/mol
InChI Key: LVBKSGGNLFHGRK-UHFFFAOYSA-N
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Description

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide is a chemical compound with a unique structure that includes a benzamide core substituted with a mercapto group and a carbamoyl-ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide typically involves the reaction of 2-mercapto-3-methylbenzoic acid with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbamoyl-ethyl side chain may interact with enzymes or receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
  • N-(2-Hydroxycarbamoyl-ethyl)-Val-Leu-anilide

Uniqueness

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.

Properties

CAS No.

824938-48-9

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-3-methyl-2-sulfanylbenzamide

InChI

InChI=1S/C11H14N2O2S/c1-7-3-2-4-8(10(7)16)11(15)13-6-5-9(12)14/h2-4,16H,5-6H2,1H3,(H2,12,14)(H,13,15)

InChI Key

LVBKSGGNLFHGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCC(=O)N)S

Origin of Product

United States

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